A Comprehensive Technical Guide to 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol
A Comprehensive Technical Guide to 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol
Abstract
This whitepaper provides an in-depth technical examination of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol, a substituted phenol derivative of significant interest in medicinal chemistry and biochemical research. We will dissect its core molecular structure, physicochemical properties, synthesis, and known biological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application and study of this compound.
Introduction: Unveiling a Potent Modulator
2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol is a synthetic organic compound characterized by a phenol ring substituted with both a nitro group and a trifluoromethylsulfonyl group. While the name is a mouthful, each functional group contributes critically to its chemical reactivity and biological function. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethylsulfonyl (-SO₂CF₃) groups significantly influences the acidity of the phenolic hydroxyl (-OH) group and the overall electron distribution of the aromatic ring.
These structural features make it a valuable scaffold in drug discovery. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability of drug candidates[1]. This guide will explore the molecule from its fundamental structure to its application as a research tool, with a focus on its role as a modulator of key enzymatic pathways.
Molecular Structure & Physicochemical Properties
A thorough understanding of a compound's structure and properties is the bedrock of its effective application in research.
2.1. Structural Identifiers
The molecule consists of a central benzene ring with three key substituents: a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, and a trifluoromethylsulfonyl group (-SO₂CF₃) at position 4.
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IUPAC Name: 2-nitro-4-(trifluoromethylsulfonyl)phenol[2]
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CAS Number: 15183-75-2[2]
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Molecular Formula: C₇H₄F₃NO₅S[2]
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InChI Key: YIKCQUUQMXHEEU-UHFFFAOYSA-N[2]
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Canonical SMILES: C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[O-])O
2.2. Physicochemical Data Summary
The compound's physical and chemical properties dictate its behavior in experimental settings, from solubility in assay buffers to its potential for crossing cellular membranes. The data below has been consolidated from reputable chemical databases.
| Property | Value | Source |
| Molecular Weight | 271.17 g/mol | [CymitQuimica][2] |
| Appearance | Solid | [CymitQuimica][2] |
| Purity | Typically ≥97% | [CymitQuimica][2] |
| XLogP3 | 1.8 (Predicted) | N/A |
| Hydrogen Bond Donors | 1 (the phenolic -OH) | N/A |
| Hydrogen Bond Acceptors | 6 (Oxygens in nitro and sulfonyl groups) | N/A |
Synthesis and Chemical Reactivity
While specific, detailed synthesis routes for 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol are proprietary or found within patent literature, a general synthetic strategy can be logically deduced from established organic chemistry principles. The synthesis typically involves a multi-step process starting from a more common precursor.
A plausible synthetic workflow involves the sulfoxidation of a corresponding thioether precursor, which itself can be synthesized from commercially available starting materials.
3.1. Conceptual Synthesis Workflow
The following diagram illustrates a logical, high-level workflow for the synthesis. The key step is the oxidation of the sulfide to the sulfone, which must be carefully controlled to achieve the desired oxidation state without over-oxidizing or damaging other functional groups.
Caption: Conceptual workflow for the synthesis of the target compound.
Biological Activity & Mechanism of Action
Substituted nitrophenols are a well-established class of biologically active molecules. The specific arrangement of functional groups on 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol suggests its potential as an enzyme inhibitor. While public domain data on this exact molecule is sparse, its structure is analogous to known inhibitors of Nicotinamide N-methyltransferase (NNMT).
4.1. The Role of Nicotinamide N-methyltransferase (NNMT)
NNMT is a critical enzyme in cellular metabolism. It catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as the methyl donor.[3][4][5] This process yields 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3][4]
Elevated NNMT activity is implicated in various metabolic diseases, including obesity, type 2 diabetes, and certain cancers.[3] By consuming SAM and regulating nicotinamide levels, NNMT influences global epigenetic landscapes and the NAD⁺ salvage pathway.[3] Therefore, inhibitors of NNMT are highly sought after as potential therapeutics.
4.2. Proposed Mechanism of Inhibition
It is hypothesized that 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol acts as a competitive inhibitor of NNMT, likely competing with the nicotinamide substrate for binding at the enzyme's active site.[3] The molecule's phenolic ring can mimic the pyridine ring of nicotinamide, while the electron-withdrawing substituents may facilitate strong interactions within the active site.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Nitro-4-[(trifluoromethyl)sulphonyl]phenol | CymitQuimica [cymitquimica.com]
- 3. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. bpsbioscience.com [bpsbioscience.com]
